molecular formula C22H19N5O6 B11563143 (3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide

(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide

Cat. No.: B11563143
M. Wt: 449.4 g/mol
InChI Key: AUGCLMSBWWASKL-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE is a complex organic molecule that features a combination of aromatic and aliphatic structures It is characterized by the presence of a naphthalene ring, a dinitrophenyl group, and an acetamido-imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Acetylation: The formation of the acetamido group by reacting the dinitrophenyl compound with acetic anhydride.

    Condensation: The coupling of the acetamido derivative with a naphthalene-based amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its aromatic and nitro functionalities.

Medicine

In medicinal chemistry, the compound’s potential as a pharmacophore is investigated for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism by which (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the aromatic rings facilitate binding to hydrophobic pockets in proteins. The acetamido-imino linkage may also play a role in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(NAPHTHALEN-2-YL)BUTANAMIDE: Similar structure but with a different position of the naphthalene ring.

    (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(PHENYL)BUTANAMIDE: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

The uniqueness of (3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}-N-(NAPHTHALEN-1-YL)BUTANAMIDE lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and acetamido-imino groups allows for diverse chemical modifications and interactions.

Properties

Molecular Formula

C22H19N5O6

Molecular Weight

449.4 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]-N-naphthalen-1-ylbutanamide

InChI

InChI=1S/C22H19N5O6/c1-14(11-21(28)23-19-8-4-6-15-5-2-3-7-18(15)19)24-25-22(29)12-16-9-10-17(26(30)31)13-20(16)27(32)33/h2-10,13H,11-12H2,1H3,(H,23,28)(H,25,29)/b24-14+

InChI Key

AUGCLMSBWWASKL-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.